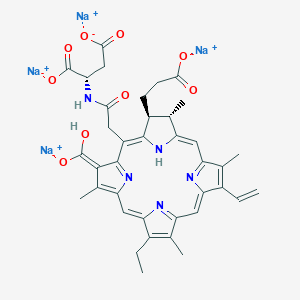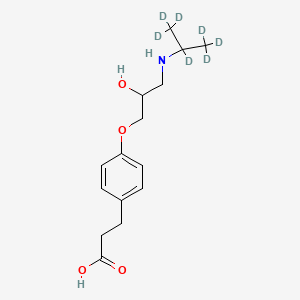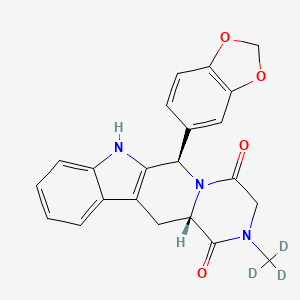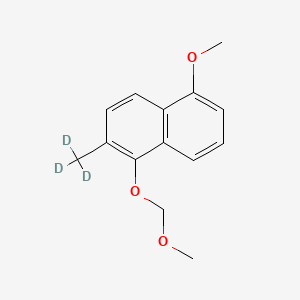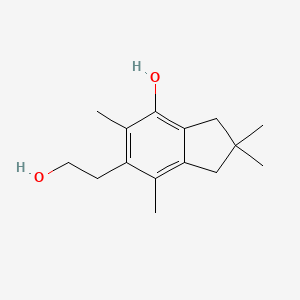
Cap-dependent endonuclease-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-22 is a compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has garnered significant attention due to its potential antiviral properties, particularly against influenza viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow chemistry and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-22 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Cap-dependent endonuclease-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials
Mechanism of Action
Cap-dependent endonuclease-IN-22 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-22 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown that certain modifications can significantly enhance its inhibitory activity compared to other similar compounds .
Properties
Molecular Formula |
C37H37ClF2N6O7S2 |
|---|---|
Molecular Weight |
815.3 g/mol |
IUPAC Name |
[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1 |
InChI Key |
OZAXQHOPBHUFJA-RNMIFVGVSA-N |
Isomeric SMILES |
CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Canonical SMILES |
CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


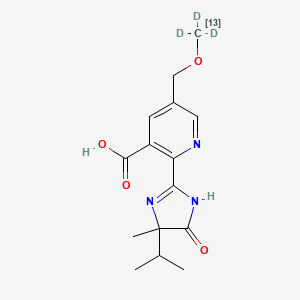
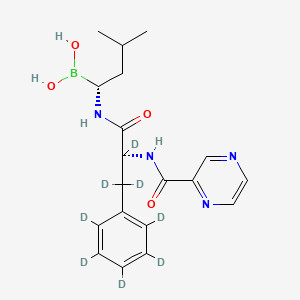
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

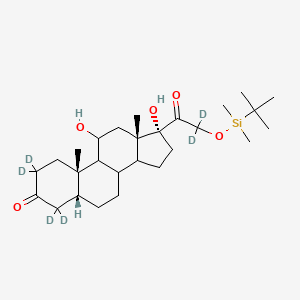

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)

